Avicularine
Description
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCDNTVZSILEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
572-30-5 | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Solvent-Based Extraction
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Taxillus kaempferi : Stems and leaves are macerated in methanol, followed by concentration under reduced pressure. The crude extract is partitioned using solvents of increasing polarity, with Avicularin enriched in medium-polarity fractions.
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Saurauia vulcani : Dried leaves are extracted via sequential solvent partitioning (hexane, ethyl acetate, methanol). The ethyl acetate fraction, rich in Avicularin, is selected for further isolation.
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Foeniculum vulgare : Aqueous ethanol (70% v/v) extraction at 60°C for 3 hours yields crude Avicularin, which is subsequently purified via column chromatography.
Table 1: Extraction Efficiency Across Plant Sources
| Plant Source | Solvent System | Yield (mg/g dry weight) | Purity Post-Extraction |
|---|---|---|---|
| Taxillus kaempferi | Methanol | 12.5 ± 1.2 | 85% |
| Saurauia vulcani | Ethyl acetate | 8.7 ± 0.9 | 78% |
| Foeniculum vulgare | 70% Ethanol | 10.3 ± 1.1 | 82% |
Chromatographic Purification Techniques
High-Performance Liquid Chromatography (HPLC)
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Taxillus kaempferi : Semi-preparative HPLC with a C18 column (5 μm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid) achieves 99% purity. The mobile phase transitions from 20% to 50% acetonitrile over 30 minutes, with Avicularin eluting at 18.2 minutes.
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Saurauia vulcani : Radial chromatography using ethyl acetate:methanol:water (4.6:0.2:0.2) isolates 50 mg of Avicularin from 500 mg of ethyl acetate fraction.
Ultra-Performance Liquid Chromatography (UPLC)
A UPLC-MS/MS method for Avicularin quantification in rat plasma employs an Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) with a 1.6-minute gradient (acetonitrile/0.1% formic acid). Avicularin elutes at 1.2 minutes, enabling rapid analysis for pharmacokinetic studies.
Table 2: Chromatographic Conditions for Avicularin Isolation
Structural Elucidation and Validation
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) :
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¹H NMR (DMSO-d6) : δ 6.20 (d, J = 2.0 Hz, H-6), δ 6.40 (d, J = 2.0 Hz, H-8), δ 7.68 (d, J = 2.1 Hz, H-2'), δ 6.90 (d, J = 8.4 Hz, H-5'), δ 7.55 (dd, J = 8.4, 2.1 Hz, H-6').
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¹³C NMR : 156.2 (C-2), 133.5 (C-3), 177.4 (C-4), 161.3 (C-5), 98.9 (C-6), 164.1 (C-7), 93.7 (C-8), 156.7 (C-9), 104.1 (C-10), 121.9 (C-1'), 115.2 (C-2'), 145.3 (C-3'), 148.6 (C-4'), 116.1 (C-5'), 121.3 (C-6').
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Mass Spectrometry (MS) :
Physicochemical Properties
Challenges and Optimization Strategies
Stability Considerations
Flavonoids like Avicularin degrade in alkaline conditions, necessitating pH-controlled environments during extraction. For instance, adjusting extraction pH to 5.0–6.0 minimizes hydrolysis of the arabinofuranoside moiety.
Yield Enhancement
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Taxillus kaempferi : Ultrasonic-assisted extraction (40 kHz, 50°C) increases yield by 22% compared to maceration.
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Saurauia vulcani : Sequential solvent partitioning reduces non-target polyphenols, improving Avicularin recovery by 15%.
Analytical Validation for Quality Control
Chemical Reactions Analysis
Types of Reactions
Avicularin undergoes various chemical reactions, including:
Oxidation: Avicularin can be oxidized to produce quercetin and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while enzymatic hydrolysis involves glycosidases.
Major Products Formed
Oxidation: Quercetin and other oxidation products.
Hydrolysis: Quercetin and arabinose.
Scientific Research Applications
Anti-Inflammatory Properties
Avicularin has been shown to exert considerable anti-inflammatory effects. A study involving MG-63 human osteoblastic osteosarcoma cells demonstrated that avicularin significantly reduced the expression of inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner when these cells were treated with bradykinin . The compound also inhibited the activation of the p38 MAPK/NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Antioxidant Activity
The antioxidant properties of avicularin have been extensively studied. It has been reported to reduce oxidative stress markers, such as malondialdehyde (MDA), while enhancing the activity of protective enzymes like superoxide dismutase (SOD) and catalase . This dual action helps protect cells from oxidative damage, making avicularin a potential therapeutic agent for conditions associated with oxidative stress.
Anticancer Effects
Avicularin has demonstrated promising anticancer properties across various studies. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines . Furthermore, avicularin has been shown to influence multidrug resistance mechanisms in gastric cancer by modulating the expression of pro-apoptotic proteins like BAX and BOK . Its ability to induce cytotoxicity in tumor tissues positions avicularin as a candidate for cancer therapy.
Hepatoprotective Activities
Avicularin exhibits hepatoprotective effects by protecting liver cells from oxidative stress-induced apoptosis. Research suggests that it can mitigate liver damage and improve liver function parameters in experimental models . This property is particularly relevant for developing treatments for liver diseases and conditions characterized by oxidative stress.
Neuroprotective Effects
Recent studies have explored avicularin's neuroprotective capabilities, particularly its ability to attenuate lead-induced neurotoxicity and memory impairment through modulation of the AMPK/Nrf2 pathway . This suggests potential applications for avicularin in treating neurodegenerative diseases or cognitive impairments associated with environmental toxins.
Case Studies and Clinical Insights
Several studies have documented the health benefits of avicularin:
- Toxicity Studies : An acute and sub-acute oral toxicity evaluation revealed that avicularin did not cause significant toxicity or adverse effects on organs, suggesting its safety for therapeutic use .
- Cancer Research : In vitro studies have shown that avicularin can inhibit the growth of various cancer cell lines, including those from breast and liver cancers, highlighting its potential as an adjunct therapy in oncology .
Summary Table of Avicularin Applications
Mechanism of Action
Avicularin exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Anti-Inflammatory Activity
Anti-Diabetic Activity
Anti-Obesity Activity
Pharmacokinetic and Toxicity Profiles
- Guajaverin : Similar stability but higher renal clearance in rodent models .
Biological Activity
Avicularin, chemically known as quercetin-3-O-α-L-arabinofuranoside, is a flavonoid that has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, anti-tumor, and hepatoprotective properties. This article provides a comprehensive overview of the biological activity of avicularin, supported by data tables, case studies, and detailed research findings.
Avicularin is primarily derived from various plant species and is recognized for its role in traditional Chinese medicine. Its structural formula can be represented as follows:
Anti-inflammatory Effects
Avicularin has been shown to significantly inhibit inflammatory responses in various cell types. A study demonstrated that avicularin reduced the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in bradykinin-treated MG-63 human osteoblastic osteosarcoma cells. The compound also decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Table 1: Effects of Avicularin on Inflammatory Markers
| Parameter | Control Group | Bradykinin Group | Avicularin Treatment |
|---|---|---|---|
| IL-1β (pg/mL) | 50 | 150 | 75 |
| IL-6 (pg/mL) | 30 | 120 | 60 |
| TNF-α (pg/mL) | 40 | 130 | 70 |
| MDA (µM) | 0.5 | 1.2 | 0.7 |
| SOD Activity (U/mg) | 5 | 2 | 4 |
Induction of Apoptosis
In rheumatoid arthritis models, avicularin induced apoptosis in TNF-α-treated human synovial cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. The treatment led to a significant decrease in Bcl-2 levels and an increase in Bax levels, indicating its potential role in promoting cell death in inflammatory conditions .
Antioxidant Properties
Avicularin exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress. Research indicates that avicularin can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage.
Table 2: Antioxidant Activity of Avicularin
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 15 |
| ABTS Radical Scavenging | 12 |
| Lipid Peroxidation Inhibition | 10 |
Anti-cancer Activity
Recent studies have highlighted avicularin's potential in cancer therapy. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines by regulating pathways associated with epithelial-mesenchymal transition (EMT). For instance, avicularin treatment increased E-cadherin expression while decreasing N-cadherin and vimentin levels in SCC13 cells .
Case Study: Avicularin in Cancer Treatment
A study involving gastric cancer cells demonstrated that avicularin altered multidrug resistance by enhancing the expression of pro-apoptotic proteins BAX and BOK. This suggests that avicularin may be beneficial in overcoming resistance to chemotherapy .
Hepatoprotective Effects
Avicularin's hepatoprotective properties have also been documented, particularly in models of liver injury induced by toxins. The compound showed a reduction in liver enzyme levels and improved histological features of liver tissues post-treatment.
Q & A
Q. What experimental models are commonly used to evaluate Avicularin’s anti-inflammatory activity in vitro?
Researchers typically use LPS-induced RAW 264.7 murine macrophages to study Avicularin’s anti-inflammatory effects. Key assays include measuring nitric oxide (NO) and prostaglandin E2 (PGE2) production, Western blot analysis of iNOS and COX-2 protein expression, and inhibition of ERK phosphorylation to assess NF-κB pathway modulation .
Q. Which in vivo models are validated for studying Avicularin’s hepatoprotective and anticancer effects?
Rat models with chemically induced hepatocellular carcinoma (e.g., diethylnitrosamine) are standard for hepatoprotective studies. For anticancer research, human hepatocellular carcinoma (HCC) cell lines like Huh7 are used to assess proliferation (via MTT assays), migration (wound-healing assays), and apoptosis (flow cytometry) .
Q. What are the primary biochemical markers used to quantify Avicularin’s antioxidant activity?
Common markers include ROS scavenging assays (e.g., DPPH), glutathione peroxidase (GPx) activity, and lipid peroxidation levels (malondialdehyde measurement). These are often paired with gene expression analysis of antioxidant enzymes like SOD and catalase .
Advanced Research Questions
Q. How can conflicting data on Avicularin’s dual role in NF-κB pathway modulation be resolved?
Discrepancies may arise from cell-type specificity or concentration-dependent effects. Researchers should conduct dose-response studies across multiple cell lines (e.g., cancer vs. normal cells) and use siRNA knockdown to isolate NF-κB subunit (p65) activity. Cross-validation with luciferase reporter assays for NF-κB transcriptional activity is also critical .
Q. What methodologies address Avicularin’s poor bioavailability in preclinical studies?
Advanced approaches include nanoformulations (liposomes, polymeric nanoparticles) to enhance solubility and pharmacokinetic profiling via LC-MS/MS. Co-administration with bioavailability enhancers like piperine or cyclodextrin complexes is also explored .
Q. How can researchers reconcile Avicularin’s pro-apoptotic effects in cancer cells with its hepatoprotective role?
Tissue-specific signaling pathways (e.g., PPAR-γ activation in hepatocytes vs. Bax/Bcl-2 modulation in cancer cells) may explain this duality. Comparative transcriptomics and knockout mouse models are recommended to elucidate context-dependent mechanisms .
Methodological Challenges & Solutions
Q. What strategies ensure reproducibility in Avicularin’s anticancer assays?
Q. How should researchers design studies to explore Avicularin’s synergistic effects with chemotherapeutics?
Use combination index (CI) analysis via the Chou-Talalay method. Fixed-ratio drug dilutions and isobolograms help distinguish additive, synergistic, or antagonistic interactions. Transcriptomic profiling (RNA-seq) can identify co-regulated pathways .
Data Contradiction Analysis
Q. Why do some studies report Avicularin as a COX-2 inhibitor while others show no significant effect?
Discrepancies may stem from assay sensitivity (e.g., ELISA vs. Western blot) or differential regulation in acute (LPS-stimulated) vs. chronic inflammation models. Researchers should replicate experiments under identical conditions and perform meta-analyses of published data .
Ethical & Reproducibility Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
